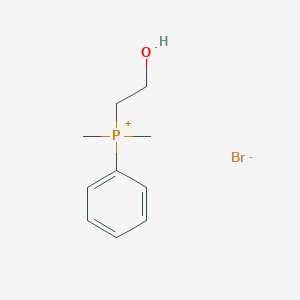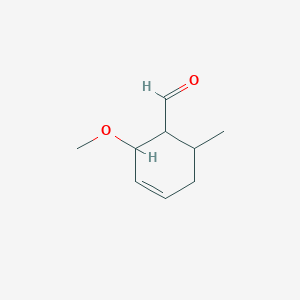
(2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide is an organophosphorus compound with a variety of applications in chemical synthesis and research. This compound is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups. The presence of the hydroxyethyl group adds to its versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide typically involves the reaction of dimethylphenylphosphine with ethylene oxide in the presence of hydrobromic acid. The reaction proceeds as follows:
- The resulting compound is then treated with hydrobromic acid to yield this compound.
Dimethylphenylphosphine: reacts with to form (2-Hydroxyethyl)(dimethyl)phenylphosphine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
(2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium compounds.
科学研究应用
(2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide involves its interaction with various molecular targets. The phosphonium ion can participate in nucleophilic substitution reactions, where it acts as an electrophile. The hydroxyethyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
(2-Hydroxyethyl)triphenylphosphonium bromide: Similar structure but with three phenyl groups instead of one.
(2-Hydroxyethyl)diphenylphosphonium bromide: Contains two phenyl groups.
(2-Hydroxyethyl)dimethylphosphonium bromide: Lacks the phenyl group.
Uniqueness
(2-Hydroxyethyl)(dimethyl)phenylphosphanium bromide is unique due to the presence of both dimethyl and phenyl groups attached to the phosphorus atom, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
61083-91-8 |
|---|---|
分子式 |
C10H16BrOP |
分子量 |
263.11 g/mol |
IUPAC 名称 |
2-hydroxyethyl-dimethyl-phenylphosphanium;bromide |
InChI |
InChI=1S/C10H16OP.BrH/c1-12(2,9-8-11)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
FRNIIHNHSPSDDP-UHFFFAOYSA-M |
规范 SMILES |
C[P+](C)(CCO)C1=CC=CC=C1.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide](/img/structure/B14608220.png)

![Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]-](/img/structure/B14608225.png)



![1-[2-(3,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14608262.png)



![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)



